molecular formula C15H23ClN4 B7739213 C15H23ClN4

C15H23ClN4

Cat. No.: B7739213
M. Wt: 294.82 g/mol
InChI Key: WBTLNIJNJSFDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C15H23ClN4 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine . This compound is a derivative of guanidine and contains a chlorophenyl group, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine typically involves the following steps:

    Formation of the Azepane Ring: The initial step involves the formation of the azepane ring, which is a seven-membered nitrogen-containing ring. This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the azepane ring.

    Guanidine Formation: The final step involves the introduction of the guanidine group. This can be achieved through the reaction of the intermediate compound with guanidine or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine .

Scientific Research Applications

2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine: can be compared with other similar compounds, such as:

    2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}amine: Similar structure but lacks the guanidine group.

    2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}urea: Contains a urea group instead of guanidine.

    2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}thiourea: Contains a thiourea group instead of guanidine.

Uniqueness

The presence of the guanidine group in 2-{2-[4-(4-Chlorophenyl)-1-azepanyl]ethyl}guanidine imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4.ClH/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15;/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLNIJNJSFDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.